1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone
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Overview
Description
1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone is a complex organic compound that belongs to the class of thienoquinolines. Thienoquinolines are known for their diverse biological activities and are significant in medicinal chemistry due to their potential therapeutic applications . This compound features a pyrrolidine ring fused to a thienoquinoline core, making it a unique structure with promising pharmacological properties.
Preparation Methods
The synthesis of 1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone typically involves a multi-component reaction. One efficient method includes the use of readily available starting materials in a sequential multi-component reaction. The reaction is carried out in dimethylformamide (DMF) at room temperature, yielding the product with excellent efficiency (85-95%) within a short reaction time (25-30 minutes) . The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone can be compared with other similar compounds such as:
Thienoquinoline derivatives: These compounds share the thienoquinoline core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are known for their diverse pharmacological properties.
Quinoline derivatives: These compounds are widely used in medicinal chemistry and have a broad range of biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct pharmacological properties and make it a valuable compound for various applications.
Properties
IUPAC Name |
pyrrolidin-1-yl(thieno[2,3-b]quinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(18-7-3-4-8-18)14-10-12-9-11-5-1-2-6-13(11)17-15(12)20-14/h1-2,5-6,9-10H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBYYHWKKKITTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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